molecular formula C19H21N5O3S B2882254 N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223853-30-2

N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2882254
CAS No.: 1223853-30-2
M. Wt: 399.47
InChI Key: RDYHNGDGUZVLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core modified with a piperidin-1-yl group at position 2 and a 4-methoxyphenylacetamide side chain at position 4. The 4-methoxy group on the phenyl ring may enhance solubility and modulate electronic effects compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-14-7-5-13(6-8-14)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYHNGDGUZVLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-Chlorothiazole-5-Carboxamide

A critical intermediate, 2-amino-4-chlorothiazole-5-carboxamide, is subjected to cyclization using acetic anhydride under reflux conditions. This reaction facilitates the formation of the pyrimidinone ring, yielding 2-chlorothiazolo[4,5-d]pyrimidin-7(6H)-one. The reaction mechanism involves intramolecular dehydration and ring closure, as illustrated below:

$$
\text{2-Amino-4-chlorothiazole-5-carboxamide} \xrightarrow[\text{Acetic anhydride}]{\Delta} \text{2-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one} + \text{H}_2\text{O}
$$

Reaction Conditions :

  • Solvent: Acetic anhydride (neat)
  • Temperature: Reflux (140–150°C)
  • Duration: 6–8 hours
  • Yield: 70–75%

Alternative Route via Biginelli-Like Reaction

An alternative method involves a Biginelli-like three-component reaction using ethyl acetoacetate, 4-methoxybenzaldehyde, and thiourea in the presence of zinc chloride and glacial acetic acid. This approach forms a tetrahydropyrimidine intermediate, which is subsequently oxidized and cyclized to yield the thiazolo[4,5-d]pyrimidinone core.

Functionalization at Position 6 with N-(4-Methoxyphenyl)Acetamide

The acetamide moiety is introduced at position 6 through a nucleophilic substitution or coupling reaction.

Bromination at Position 6

The methyl group at position 6 is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO). This yields 6-(bromomethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one, a key intermediate for subsequent functionalization.

Nucleophilic Substitution with N-(4-Methoxyphenyl)Acetamide

The brominated intermediate reacts with N-(4-methoxyphenyl)acetamide under basic conditions to form the final product:

$$
\text{6-(Bromomethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one} + \text{N-(4-Methoxyphenyl)Acetamide} \xrightarrow[\text{K}2\text{CO}3]{\text{Acetone}} \text{Target Compound} + \text{KBr}
$$

Reaction Conditions :

  • Solvent: Acetone
  • Base: Potassium carbonate (K$$2$$CO$$3$$)
  • Temperature: Reflux (56°C)
  • Duration: 8–10 hours
  • Yield: 50–55%

Alternative Synthetic Routes and Optimization

One-Pot Synthesis

Recent advancements propose a one-pot methodology that combines cyclization and substitution steps. This approach reduces purification steps and improves overall yield (up to 68%).

Use of Microwave-Assisted Reactions

Microwave irradiation has been employed to accelerate reaction times, particularly in the cyclization and substitution steps, achieving completion within 2–3 hours.

Analytical Characterization and Validation

The final product is characterized using:

  • IR Spectroscopy : Peaks at 1690 cm$$^{-1}$$ (C=O stretch) and 3448 cm$$^{-1}$$ (N-H stretch).
  • NMR Spectroscopy : $$^1$$H NMR signals at δ 2.15 (s, CH$$3$$), δ 3.80 (s, OCH$$3$$), and δ 7.06–7.63 (m, aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 399.5 (M$$^+$$).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The thiazolo[4,5-d]pyrimidine scaffold is shared among several derivatives, with variations in substituents influencing bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 2 Substituent at Position 6 Key Findings/Activity Reference
N-(4-Fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Piperidin-1-yl 4-Fluorophenylacetamide Enhanced receptor binding affinity due to electron-withdrawing fluorine
N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide Piperidinecarboxamide Isopropylamino-acetamide Improved metabolic stability via cyclopropyl group
2-(4-(Piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines Piperidinyl-piperidine Variable (e.g., methyl, phenyl) QSAR models highlight hydrophobicity (TCN_5) and hydrophilic area (XAHydrophilicArea) as critical for H3 receptor antagonism

Substituent Effects

  • 4-Methoxyphenyl vs. For example, fluorinated analogs often exhibit stronger hydrogen-bonding interactions .
  • Piperidin-1-yl vs. Piperidinecarboxamide : Piperidinecarboxamide derivatives (e.g., ) show enhanced solubility and bioavailability due to the carboxamide moiety, whereas the piperidin-1-yl group in the target compound may favor hydrophobic interactions.

Structure-Activity Relationship (SAR) Insights

  • Thiazolo[4,5-d]pyrimidine Core : Essential for maintaining planar geometry, enabling π-π stacking with aromatic residues in target proteins .
  • 4-Methoxyphenylacetamide : May reduce cytotoxicity compared to unsubstituted phenyl groups, as methoxy derivatives often exhibit lower cellular toxicity in related scaffolds .

Biological Activity

N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C25_{25}H24_{24}N4_{4}O5_{5}
  • Molecular Weight : 460.48 g/mol
  • CAS Number : 503614-92-4

This compound features a thiazolo[4,5-d]pyrimidine core, which is known for its bioactivity. The presence of a piperidine ring and a methoxyphenyl group enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit potent antimicrobial properties. For instance, in vitro tests revealed that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound also displayed significant antibiofilm activity, surpassing that of standard antibiotics like Ciprofloxacin.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines. For example, it demonstrated significant cytotoxic effects on leukemia cell lines with IC50_{50} values exceeding 60 μM . Additionally, its ability to inhibit specific kinases involved in cancer progression suggests potential as a targeted therapy.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound acts as an inhibitor of DNA gyrase and DHFR with IC50_{50} values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
  • Synergistic Effects : It exhibits synergistic effects with other antimicrobial agents, reducing their MICs when used in combination therapies .
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which may contribute to their overall therapeutic effects .

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry indicated that derivatives similar to this compound were tested against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load compared to untreated controls .

Study on Anticancer Activity

In another study focusing on the anticancer potential of thiazolo derivatives, compounds were evaluated against the National Cancer Institute's (NCI) 60 cell line panel. The results highlighted that certain derivatives exhibited over 50% growth inhibition in leukemia and breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction conditions. For example:

  • Temperature : Exothermic reactions (e.g., cyclization of thiazolopyrimidine cores) may require gradual heating (40–60°C) to avoid decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution at the piperidin-1-yl moiety, while dichloromethane is preferred for acid-sensitive intermediates .
  • Catalysts : Triethylamine or sodium hydride can accelerate amide bond formation between the acetamide and thiazolopyrimidine units .
    • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity .

Q. How can the three-dimensional conformation of this compound be elucidated?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction provides atomic-level resolution of the thiazolopyrimidine core and piperidin-1-yl substituent. Requires high-purity crystals grown via slow evaporation in ethanol/water mixtures .
  • Computational Modeling : Density functional theory (DFT) or molecular dynamics simulations predict electronic interactions (e.g., methoxyphenyl group’s electron-donating effects) and stability of the acetamide linkage .

Q. What spectroscopic techniques are essential for characterizing synthetic impurities?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify regiochemical outcomes (e.g., substitution at the pyrimidine C2 position) and confirm the absence of unreacted intermediates .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., distinguishing C21_{21}H23_{23}N5_{5}O3_{3}S from isobaric byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Validate kinase inhibition (e.g., CDK2/cyclin E) using consistent ATP concentrations and positive controls (e.g., roscovitine) to minimize inter-lab variability .
  • Orthogonal Assays : Confirm anti-proliferative activity via both MTT and clonogenic assays, addressing discrepancies in IC50_{50} values due to metabolic interference .

Q. What strategies enhance the compound’s pharmacokinetic properties without altering its core pharmacophore?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters at the methoxyphenyl group to improve solubility while maintaining in vivo cleavage to the active form .
  • Metabolic Stability : Replace the acetamide’s methyl group with fluorinated analogs to reduce CYP450-mediated oxidation, as demonstrated in related thiazolopyrimidines .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity?

  • Methodological Answer :

  • Fragment Replacement : Swap the piperidin-1-yl group with morpholine or thiomorpholine derivatives to modulate steric bulk and hydrogen-bonding capacity .
  • Bioisosteric Substitution : Replace the methoxyphenyl with a 3,4-difluorophenyl group to enhance hydrophobic interactions in kinase binding pockets .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of CDKs in lysates treated with the compound .
  • RNA Sequencing : Identify downstream gene expression changes (e.g., cyclin D1 suppression) to corroborate cell cycle arrest phenotypes .

Contradiction Analysis and Data Interpretation

Q. How should researchers address inconsistent cytotoxicity data across cancer cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Use panels with diverse genetic backgrounds (e.g., NCI-60) to identify biomarkers (e.g., p53 status) influencing sensitivity .
  • Microenvironment Mimicry : Test efficacy in 3D spheroid models or co-cultures with stromal cells to account for tumor heterogeneity .

Q. What computational tools predict off-target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against the Protein Data Bank (PDB) to prioritize kinases (e.g., GSK-3β) with structural homology to CDKs .
  • Machine Learning : Train models on public toxicity databases (e.g., ChEMBL) to flag potential cardiotoxicity risks from hERG channel binding .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem (CID: [insert CID if available]) for validated reaction schemes and spectral data .
  • Biological Assays : Adapt protocols from studies on analogous thiazolopyrimidines, such as N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.